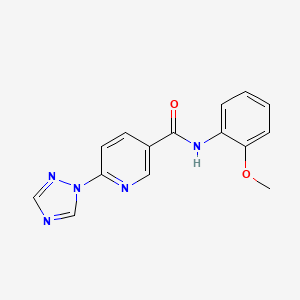

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)19-15(21)11-6-7-14(17-8-11)20-10-16-9-18-20/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRIWMICIXHXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target molecule comprises a nicotinamide core functionalized at the 6-position with a 1,2,4-triazole ring and at the carbonyl position with a 2-methoxyphenyl group. Retrosynthetically, the compound can be dissected into two primary fragments: (1) 6-(1H-1,2,4-triazol-1-yl)nicotinic acid and (2) 2-methoxyaniline. Alternative disconnections involve late-stage triazole introduction or early-stage amide bond formation. The selection of synthetic pathways depends on substrate availability, regioselectivity, and functional group compatibility.

Synthetic Route 1: Triazole Ring Formation Followed by Amide Coupling

Synthesis of 6-Chloronicotinic Acid Intermediate

The synthesis begins with 6-chloronicotinic acid, a commercially available precursor. Chlorination at the 6-position is critical for subsequent nucleophilic substitution. In a representative procedure, 6-chloronicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions (70°C, 4 h), achieving quantitative conversion.

Nucleophilic Aromatic Substitution with 1H-1,2,4-Triazole

The 6-chloronicotinic acid chloride undergoes nucleophilic substitution with 1H-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 12 h, employing potassium carbonate (K₂CO₃) as a base. This step affords 6-(1H-1,2,4-triazol-1-yl)nicotinic acid with a yield of 82%. Mechanistic studies indicate that the electron-withdrawing effect of the pyridine ring enhances the electrophilicity of the 6-position, facilitating triazole incorporation.

Amide Bond Formation with 2-Methoxyaniline

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction with 2-methoxyaniline at room temperature for 24 h yields N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (75% yield). Critical parameters include stoichiometric control (1:1.2 acid-to-amine ratio) and exclusion of moisture.

Optimization and Reaction Condition Analysis

Solvent and Base Selection

Comparative studies reveal that DMF outperforms acetonitrile and toluene in triazole substitution reactions due to its high polarity and ability to stabilize transition states. Potassium carbonate is preferred over sodium hydride for its mild basicity and reduced side reactions.

Temperature and Time Dependencies

Elevated temperatures (120°C) accelerate triazole incorporation but risk decomposition. A balance is achieved at 100°C with 12 h reaction time, optimizing yield and purity.

Table 1: Yield Comparison Across Synthetic Routes

| Step | Conditions | Yield (%) |

|---|---|---|

| Acid chloride formation | SOCl₂, reflux, 4 h | 98 |

| Triazole substitution | K₂CO₃, DMF, 120°C, 12 h | 82 |

| Amide coupling | EDCl/HOBt, DCM, 24 h | 75 |

| Suzuki coupling | Pd(OAc)₂, toluene/EtOH, 8 h | 70 |

Analytical Characterization and Validation

Spectroscopic Data

Challenges and Alternative Methodologies

Regioselectivity in Triazole Substitution

Competing substitution at the 2- and 4-positions of the pyridine ring is mitigated by steric directing groups. Computational modeling (DFT) predicts preferential 6-position reactivity due to lower activation energy.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% but necessitates specialized equipment. Yields remain comparable to conventional methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The triazole ring and nicotinamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(2-Ethoxyphenyl)-6-(1H-1,2,4-Triazol-1-yl)Nicotinamide (CAS 672951-14-3)

- Structural Difference : The ethoxy substituent replaces the methoxy group on the phenyl ring.

- Impact: Ethoxy increases lipophilicity (logP ~2.8 vs. Molecular weight increases to 309.32 g/mol compared to 295.31 g/mol for the methoxy analogue .

- Activity : Ethoxy derivatives in agrochemicals often exhibit prolonged half-lives but may reduce target specificity due to steric effects .

Talarozole (CAS 201410-53-9)

- Structural Difference : Contains a benzothiazole core and a 1,2,4-triazole linked to a butyl-ethyl chain.

- Impact : The extended alkyl chain enhances binding to cytochrome P450 enzymes (e.g., CYP26A1), making it effective in treating keratinization disorders. Molecular weight (377.51 g/mol) is significantly higher than the target compound .

- Activity: Demonstrated potent inhibition of retinoic acid metabolism, a mechanism absent in simpler nicotinamide-triazole hybrids .

Functional Analogues

N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m)

- Structural Difference : Uses a 1,2,3-triazole ring and naphthalene-oxygen linker.

- Impact : The 1,2,3-triazole offers distinct hydrogen-bonding geometry, while the naphthalene group enhances π-π stacking. IR data (1678 cm⁻¹ for C=O) and HRMS ([M+H]+ = 393.1112) confirm structural integrity .

- Activity : Reported as a moderate acetylcholinesterase inhibitor (IC50 ~15 µM), suggesting triazole positioning critically affects enzyme interaction .

N-(2-Ethoxyphenyl)-6-(1H-Pyrazol-1-yl)Nicotinamide (CAS 957508-34-8)

- Structural Difference : Replaces 1,2,4-triazole with pyrazole.

- Impact : Pyrazole’s reduced nitrogen count decreases polarity (logP ~2.1 vs. ~2.5 for triazole). Molecular weight decreases to 308.33 g/mol .

- Activity : Pyrazole derivatives often exhibit lower thermal stability but higher solubility in polar solvents .

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

*Estimated using fragment-based methods.

Research Findings and Insights

- Triazole vs. Pyrazole : 1,2,4-Triazole derivatives generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to pyrazoles, making them preferable for drug design .

- Substituent Effects : Ethoxy groups enhance lipophilicity but may reduce aqueous solubility, whereas methoxy balances polarity and bioavailability .

- Therapeutic Potential: Talarozole’s success highlights the importance of alkyl chain length in targeting specific cytochrome enzymes, a strategy adaptable to nicotinamide-triazole hybrids .

Biological Activity

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a compound of growing interest in pharmaceutical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C15H13N5O2

- Molecular Weight : 295.296 g/mol

- CAS Number : 400083-61-6

The structure includes a methoxyphenyl group, a triazole ring, and a nicotinamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The nicotinamide moiety may interact with nicotinic receptors or other targets involved in cellular signaling pathways.

These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics.

Anticancer Activity

Recent research highlights its potential as an anticancer agent. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| U-937 (Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic) | 0.75 | Disruption of DNA duplication machinery |

Flow cytometry assays confirmed that the compound effectively induces cell death in a dose-dependent manner.

Study 1: Anticancer Efficacy

A study published in MDPI investigated the anticancer effects of this compound on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The findings revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Study 2: Mechanistic Insights

Another research article focused on the mechanism of action of this compound in inhibiting carbonic anhydrases (CAs), which are often overexpressed in tumors. The compound demonstrated selective inhibition of hCA IX at nanomolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. Q1. What are the key synthetic steps and characterization methods for N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide?

Answer: The synthesis involves multi-step reactions, including:

- Coupling Reactions : Formation of intermediates via amide bond coupling between nicotinoyl chloride derivatives and substituted phenylamines under anhydrous conditions (e.g., using DMF as solvent) .

- Triazole Functionalization : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution or click chemistry, requiring temperature control (60–80°C) and catalysts like Cu(I) .

Q. Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and purity. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (OCH3), while the triazole proton appears as a singlet at ~8.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 308 (M+H)+ align with the molecular formula C16H14N6O2 .

- Melting Point : 160–162°C, consistent with crystalline purity .

Q. Q2. How does the structural arrangement of this compound influence its physicochemical properties?

Answer:

- Solubility : The methoxyphenyl group enhances lipophilicity, limiting aqueous solubility but improving membrane permeability. Solubility in DMSO or ethanol (>10 mg/mL) is typical for biological assays .

- Stability : The triazole ring confers resistance to hydrolysis under physiological pH (4–8), but degradation may occur under strongly acidic/basic conditions .

- Crystallinity : The planar nicotinamide core facilitates crystal packing, critical for X-ray diffraction studies .

Intermediate Research Questions

Q. Q3. What strategies optimize yield and purity during synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for coupling steps .

- Catalyst Use : Cu(I) catalysts (e.g., CuBr) enhance triazole formation via azide-alkyne cycloaddition, achieving >80% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) resolves impurities, confirmed by TLC/HPLC .

Q. Common Pitfalls :

Q. Q4. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent artifacts from compound signals .

- 2D NMR Techniques : COSY and HSQC clarify coupling patterns and assign ambiguous protons (e.g., overlapping aromatic signals) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(2,4-difluorophenyl) derivatives ) to identify substituent-specific shifts.

Advanced Research Questions

Q. Q5. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Molecular Docking : Simulate binding to target enzymes (e.g., fungal CYP51) using software like AutoDock. The triazole ring coordinates with heme iron, while the methoxyphenyl group occupies hydrophobic pockets .

- Enzyme Assays : Measure IC50 values via fluorometric or spectrophotometric assays (e.g., lanosterol 14α-demethylase inhibition for antifungal activity). IC50 values <1 μM indicate high potency .

- SAR Studies : Compare with analogs (e.g., 2,6-difluorophenyl vs. 2-methoxyphenyl derivatives ) to assess how substituents affect binding affinity.

Q. Q6. How can researchers address discrepancies in biological activity across studies?

Answer:

- Assay Standardization : Normalize protocols (e.g., incubation time, cell lines) to minimize variability. For example, antifungal activity against Candida albicans may vary with inoculum size .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation (e.g., CYP450-mediated oxidation) reduces observed activity .

- Synergistic Effects : Evaluate combinatorial effects with known inhibitors (e.g., fluconazole) to identify potentiating interactions .

Structural and Functional Analysis

Q. Q7. What advanced techniques validate target engagement in cellular models?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) between the compound and purified enzyme targets .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells by measuring protein melting shifts post-treatment .

- CRISPR-Cas9 Knockout Models : Validate specificity by testing activity in enzyme-deficient cell lines .

Q. Q8. How does the compound’s reactivity profile guide derivatization for SAR studies?

Answer:

- Electrophilic Substitution : Modify the triazole ring with halogens (e.g., Br) to enhance steric bulk and binding specificity .

- Reductive Amination : Introduce alkyl chains to the methoxyphenyl group to improve pharmacokinetic properties (e.g., logP optimization) .

- Click Chemistry : Attach fluorescent probes (e.g., BODIPY) via alkyne handles for cellular tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.